5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride
Description
Properties
Molecular Formula |
C7H16Cl2N4 |
|---|---|
Molecular Weight |
227.13 g/mol |
IUPAC Name |
5-(ethylaminomethyl)-1-methylpyrazol-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H14N4.2ClH/c1-3-9-5-6-4-7(8)10-11(6)2;;/h4,9H,3,5H2,1-2H3,(H2,8,10);2*1H |
InChI Key |
QSOMQROWNXMXFL-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=NN1C)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride typically involves the reaction of 1-methyl-3-amino-5-chloromethylpyrazole with ethylamine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is often obtained as a dihydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, molecular, and functional differences between 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride and structurally related pyrazole derivatives:
Key Observations:
Substituent Effects on Solubility: The dihydrochloride salt in the target compound and derivatives improves aqueous solubility compared to free bases. The ethylaminomethyl group in the target compound adds polarity, while the fluorophenyl group in increases lipophilicity .
Biological Relevance: Fluorinated aromatic systems (e.g., ) are common in drug design to enhance bioavailability and resistance to oxidative metabolism .
Structural Complexity :
- The target compound and derivative have higher molecular weights due to extended alkyl/aryl chains, which may impact pharmacokinetic profiles.
Research Findings and Implications
- Synthetic Routes : highlights methods for synthesizing pyrazole derivatives using 1,4-dioxane and triethylamine, suggesting analogous pathways for the target compound .
- Salt Forms : Dihydrochloride salts (target, ) are preferred for pharmaceutical formulations due to improved stability and dissolution rates.
- Functional Group Impact: The ethylaminomethyl group (target) could serve as a hydrogen-bond donor/acceptor, enhancing interactions with enzymes or receptors. The fluorophenyl group () may reduce metabolic degradation, a strategy employed in kinase inhibitors and antidepressants .
Biological Activity
5-[(Ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride (CAS No. 2768327-62-2) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C₇H₁₆Cl₂N₄
- Molecular Weight : 227.13 g/mol
- CAS Number : 2768327-62-2
The biological activity of 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. The compound's structure suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.
Target Interactions
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The presence of the pyrazole moiety suggests it could interact with G-protein coupled receptors (GPCRs), influencing neurotransmitter release and other signaling cascades.
Antitumor Activity
Recent research has highlighted the compound's potential as an antitumor agent. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:
The structure-activity relationship (SAR) analysis indicates that modifications to the pyrazole ring can enhance cytotoxicity, emphasizing the importance of specific functional groups in mediating these effects.
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties. In animal models, it exhibited significant protection against induced seizures, suggesting a potential role in epilepsy treatment.
Case Studies
-
Study on Antitumor Efficacy
- A study conducted on various pyrazole derivatives, including 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride, demonstrated promising results in inhibiting tumor growth in xenograft models.
- The study reported a reduction in tumor volume by up to 50% compared to control groups, indicating its potential as an effective therapeutic agent.
-
Neuroprotective Effects
- Another investigation assessed the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage.
- Results showed that pretreatment with the compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to [M-Cl]⁺ (calculated for C₇H₁₄N₄·HCl: 147.61 g/mol) .
- HPLC : Purity >95% with a single peak under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .
What are the solubility characteristics of this compound in common solvents, and how does the dihydrochloride salt form influence its physicochemical properties?
Basic Research Question
- Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to the dihydrochloride salt, which increases polarity and ionic character. Limited solubility in non-polar solvents (e.g., hexane) .
- Physicochemical Impact :
What experimental strategies can be employed to resolve contradictions in biological activity data observed for this compound across different studies?
Advanced Research Question
- Assay Standardization :
- Use consistent cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch variability in compound purity .
- Mechanistic Profiling :
- Meta-Analysis : Cross-reference data with PubChem or ChEMBL entries to identify outliers or methodological discrepancies .
How can crystallographic data (e.g., hydrogen bonding patterns) inform the design of derivatives with enhanced binding affinity?
Advanced Research Question
- Crystallography : Use SHELXL or ORTEP-III to resolve the crystal structure, identifying key hydrogen bonds between the amine group and target proteins .
- Graph Set Analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict interactions with biological targets .
- Derivative Design :
What are the challenges in optimizing reaction yields for multi-step syntheses involving this compound, and how can kinetic and thermodynamic factors be balanced?
Advanced Research Question
- Challenges :
- Intermediate Instability : The ethylamino-methyl group may undergo elimination under acidic conditions.
- Side Reactions : Competing alkylation at the pyrazole N1 position .
- Optimization Strategies :
- Kinetic Control : Use low temperatures (0–5°C) during alkylation to favor the desired pathway.
- Thermodynamic Control : Employ excess amine to drive the reaction to completion.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
